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An Application Note on the Use of cis-Tranexamic acid-13C2,15N as an Internal Standard for

the Quantitative Analysis of Tranexamic Acid in Human Plasma by LC-MS/MS

Abstract
This application note provides a detailed protocol for the quantitative analysis of tranexamic

acid (TXA) in biological matrices, such as human plasma or serum, using cis-Tranexamic
acid-13C2,15N as a stable isotope-labeled (SIL) internal standard (IS). Tranexamic acid is a

synthetic antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation.[1]

[2] Accurate quantification of TXA is crucial for pharmacokinetic and pharmacodynamic studies.

The use of a SIL internal standard is the preferred method for quantitative bioanalysis using

liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability

during sample preparation and potential matrix effects.[3][4] This protocol outlines a robust and

sensitive LC-MS/MS method involving a simple protein precipitation step for sample

preparation, followed by chromatographic separation and detection by tandem mass

spectrometry.

Principle of the Method
The fundamental principle of this method is based on isotope dilution mass spectrometry. A

known concentration of the stable isotope-labeled internal standard, cis-Tranexamic acid-
13C2,15N, is added to all samples, calibrators, and quality controls. This SIL IS is chemically

and physically almost identical to the analyte, tranexamic acid, ensuring it behaves similarly

during extraction, chromatography, and ionization.[3] The mass difference allows the mass
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spectrometer to distinguish between the analyte and the internal standard.[4] By measuring the

peak area ratio of the analyte to the internal standard, precise and accurate quantification can

be achieved, as the IS compensates for variations in sample recovery and signal suppression

or enhancement caused by the sample matrix.[5]
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Principle of Stable Isotope-Labeled Internal Standard Use
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Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.
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Materials and Reagents
Analytes and Standards:

Tranexamic Acid (Reference Standard)

cis-Tranexamic acid-13C2,15N (Internal Standard)[6][7]

Solvents and Chemicals:

Acetonitrile (LC-MS Grade)

Water (LC-MS Grade)

Formic Acid (LC-MS Grade)

Methanol (HPLC Grade)

Blank human plasma/serum (with appropriate anticoagulant, e.g., EDTA)

Instrumentation
Liquid Chromatography: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) system.

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Analytical Column: A reversed-phase C18 or similar column (e.g., Acquity UPLC HSS T3, 2.1

mm × 100 mm, 1.8 µm) is suitable for separation.[8]

Experimental Protocols
Preparation of Stock and Working Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of Tranexamic

Acid and cis-Tranexamic acid-13C2,15N. Dissolve in methanol or water to prepare

individual stock solutions at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare serial dilutions of the Tranexamic Acid stock solution

with a 50:50 mixture of methanol and water to create working solutions for calibration curve

standards and quality controls (QCs).

Internal Standard Working Solution (ISWS): Dilute the cis-Tranexamic acid-13C2,15N
primary stock solution with methanol or acetonitrile to a suitable concentration (e.g., 1

µg/mL). This concentration should be optimized to yield a consistent and strong signal in the

mass spectrometer.

Preparation of Calibration Standards and Quality
Controls

Prepare calibration standards by spiking appropriate amounts of the Tranexamic Acid

working solutions into blank human plasma/serum. A typical calibration range is 0.1 µg/mL to

200 µg/mL.[8]

Prepare quality control samples at a minimum of three concentration levels (low, medium,

and high) in the same manner.

Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process using protein precipitation, a

common technique for cleaning up plasma samples before LC-MS analysis.[8][9]
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Sample Preparation and Analysis Workflow
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Working Solution
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(e.g., 10,000 x g for 10 min at 4°C)
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Inject into
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Caption: Detailed workflow for sample preparation and analysis.
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Aliquot 50 µL of each plasma sample (standard, QC, or unknown) into a microcentrifuge

tube.

Add 50 µL of the Internal Standard Working Solution to each tube.

Vortex briefly to mix.

Add 800 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[8]

Vortex the mixture thoroughly for approximately 5 minutes.

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the

precipitated proteins.

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
The following tables summarize typical starting conditions for the chromatographic separation

and mass spectrometric detection. These parameters should be optimized for the specific

instrumentation used.

Table 1: Suggested Liquid Chromatography Conditions
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Parameter Recommended Setting

Column
Acquity UPLC HSS T3 (2.1 mm × 100 mm,
1.8 µm)[8]

Mobile Phase A 0.1% Formic Acid in Water[8]

Mobile Phase B Acetonitrile[8]

Flow Rate 0.6 mL/min[8]

Injection Volume 0.2 - 5 µL[8]

Column Temp. 50°C[8]

Autosampler Temp. 10°C[8]

Gradient

Start at 1% B, increase to 20% B over 1.2 min,

increase to 90% B over 0.3 min, hold for 0.4

min, then return to initial conditions.[8]

| Total Run Time | ~2.5 - 5.0 minutes[8] |

Table 2: Suggested Mass Spectrometry Conditions

Parameter Recommended Setting

Ionization Mode Electrospray Ionization (ESI), Positive[9]

Scan Type Multiple Reaction Monitoring (MRM)[8]

Capillary Voltage 1.0 kV[8]

Source Temp. 120°C[8]

Desolvation Gas Nitrogen

Desolvation Temp. 650°C[8]

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard
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Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Tranexamic

Acid
158.2 123.0 40 8

cis-Tranexamic

acid-13C2,15N

(IS)

161.2 125.0 40 8

Note: These values are based on a specific instrument and may require optimization.[8] Other

product ions for tranexamic acid, such as m/z 95 and m/z 122.7, have also been reported.[9]

Method Validation Summary
A robust bioanalytical method should be validated to ensure its reliability. The following table

summarizes typical performance characteristics from published methods using isotopically

labeled internal standards for tranexamic acid analysis.

Table 4: Summary of Method Performance Characteristics

Parameter Typical Value Reference(s)

Linearity Range 0.10 - 200 µg/mL [8]

Lower Limit of Quantification

(LLOQ)
0.10 µg/mL [8]

Accuracy (% Nominal) 96.4% - 105.7% [10]

Precision (% RSD) < 1.6% (between-day) [8]

Recovery (%) 90% - 97% [8]

| Matrix Effect | No significant effects observed |[10] |

Conclusion
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This application note details a reliable and sensitive LC-MS/MS method for the quantification of

tranexamic acid in human plasma. The protocol utilizes a simple protein precipitation for

sample preparation and incorporates cis-Tranexamic acid-13C2,15N as a stable isotope-

labeled internal standard. The use of an SIL internal standard is critical for minimizing analytical

variability and ensuring high accuracy and precision, making this method highly suitable for

clinical and pharmaceutical research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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